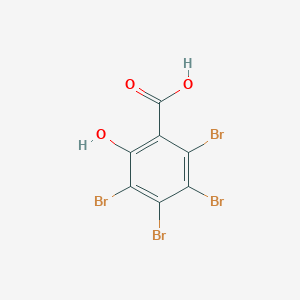

2,3,4,5-Tetrabromo-6-hydroxybenzoic acid

Description

Contextualization of Halogenated Benzoic Acids in Contemporary Chemical Research

Halogenated organic compounds, which contain one or more halogen atoms, are a significant focus of contemporary chemical research due to their widespread presence in industrial applications and their discovery in various natural sources. nih.gov Halogenation, the process of incorporating halogen atoms into a molecule, can profoundly alter its physical, chemical, and biological properties. acs.org In the realm of aromatic compounds, halogenated benzoic acids represent an important subclass. Benzoic acid itself is a fundamental aromatic carboxylic acid that occurs naturally in many plants and serves as a precursor for the synthesis of numerous organic substances. wikipedia.org

The introduction of halogen atoms such as bromine or chlorine onto the benzoic acid scaffold can enhance biological activity and create compounds with novel applications. acs.org Researchers investigate these compounds for a wide range of potential uses, from pharmaceuticals to materials science. For instance, the presence of halogens can influence a molecule's ability to interact with biological targets, a principle known as halogen bonding, which is increasingly being exploited in medicinal chemistry. acs.org Furthermore, polyhalogenated aromatic compounds are studied for their unique electronic and photophysical properties, making them candidates for optoelectronic applications. mun.ca

Rationale for Investigating 2,3,4,5-Tetrabromo-6-hydroxybenzoic Acid

The specific impetus for investigating 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid stems largely from the broader field of marine natural products chemistry. The marine environment, particularly organisms like algae and sponges, is a rich source of structurally diverse and biologically active compounds, many of which are halogenated. nih.govmdpi.comoup.com Bromophenols, a class of compounds that includes brominated hydroxybenzoic acids, are common secondary metabolites found in marine algae. nih.govmdpi.com These compounds are biosynthesized by marine organisms in a process involving bromoperoxidase enzymes and the bromide present in seawater. nih.govmdpi.com

Marine bromophenols exhibit a wide spectrum of interesting biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects. nih.govmdpi.comnih.gov The unique structures of these natural products, often featuring multiple halogen atoms, make them attractive targets for research. nih.gov The investigation of compounds like 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid is driven by the quest to discover new therapeutic agents and to understand the chemical ecology of the organisms that produce them. nih.govmdpi.com It is believed that these compounds may play a role in chemical defense mechanisms for the producing organisms. mdpi.com The isolation and characterization of such molecules from marine sponges and other organisms are crucial first steps in the drug discovery pipeline. uni-duesseldorf.denih.gov

Scope and Research Objectives for 2,3,4,5-Tetrabromo-6-hydroxybenzoic Acid Studies

Research focused on 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid and related marine natural products encompasses several key objectives. A primary goal is the discovery of novel bioactive compounds with the potential for development into new pharmaceuticals. mdpi.comeco-vector.com The oceans harbor immense biodiversity, which is viewed as a promising source of new chemical entities for drug discovery. nih.govrsc.org

The research scope typically involves the following stages:

Isolation and Structure Elucidation: The initial step is the collection of marine organisms, followed by the extraction, isolation, and purification of individual compounds. nih.govijzi.net Advanced analytical techniques are then used to determine the precise chemical structure of the isolated molecules.

Biological Activity Screening: Once a pure compound is obtained, it is tested in a variety of biological assays to determine its potential therapeutic effects. mdpi.comnih.gov This can include testing for anticancer, antimicrobial, or antioxidant properties. researchgate.net

Understanding Mechanisms of Action: A crucial objective is to identify the molecular targets within biological systems that these compounds interact with. mdpi.com Understanding the mechanism of action is vital for optimizing the compound's structure for improved efficacy and for translating it into a clinical candidate. nih.gov

Synthetic Chemistry: As natural sources often provide only limited quantities of a desired compound, developing synthetic routes to produce larger amounts is a key objective. encyclopedia.pub This also allows for the creation of structural analogs to explore structure-activity relationships.

The overarching goal is to harness the chemical diversity of marine organisms to address human health challenges, with compounds like 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid serving as leads in this discovery process. mdpi.comeco-vector.com

Structure

3D Structure

Properties

CAS No. |

35754-69-9 |

|---|---|

Molecular Formula |

C7H2Br4O3 |

Molecular Weight |

453.70 g/mol |

IUPAC Name |

2,3,4,5-tetrabromo-6-hydroxybenzoic acid |

InChI |

InChI=1S/C7H2Br4O3/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H,(H,13,14) |

InChI Key |

USHRBRKMUOGABS-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,3,4,5 Tetrabromo 6 Hydroxybenzoic Acid

Historical Perspectives on Halogenation Techniques for Benzoic Acid Derivatives

The halogenation of aromatic compounds is a foundational reaction in organic chemistry. Historically, the synthesis of halogenated benzoic acid derivatives relied on electrophilic aromatic substitution. This typically involved the reaction of the aromatic compound with an elemental halogen, such as bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). wikipedia.orgstudymind.co.uk These catalysts polarize the halogen molecule, creating a potent electrophile that can attack the electron-rich benzene (B151609) ring. studymind.co.uk

However, these classical methods often presented significant challenges. For substrates like benzoic acid, the carboxylic acid group is a deactivating, meta-directing substituent, making the reaction slower and directing incoming electrophiles to the positions meta to it. Conversely, a hydroxyl group is a strongly activating, ortho- and para-directing group. The presence of both groups complicates regioselectivity. Furthermore, traditional methods often lead to the formation of mixtures of polyhalogenated isomers, which are difficult to separate and result in low yields of the desired product. wikipedia.org

Another historical approach relevant to the synthesis of aryl halides from carboxylic acids is halodecarboxylation. This process involves the conversion of a carboxylic acid to an organic halide through the cleavage of a carbon-carbon bond and the release of carbon dioxide. nih.gov A classic example is the Hunsdiecker reaction, where a silver salt of the carboxylic acid reacts with bromine. nih.gov While effective for some substrates, the harsh conditions and the need for stoichiometric silver salts have limited its application in modern synthesis.

De Novo Synthesis Routes for 2,3,4,5-Tetrabromo-6-hydroxybenzoic Acid

Given the difficulty of controlling the direct bromination of 6-hydroxybenzoic acid to achieve the desired 2,3,4,5-substitution pattern, de novo synthesis routes, which build the molecule from simpler precursors, are strategically essential.

Achieving the specific 2,3,4,5-tetrabromo substitution pattern necessitates a high degree of regiocontrol. Regioselectivity in electrophilic aromatic bromination is governed by the electronic properties of the substituents already present on the ring. nih.govrsc.org The strongly activating ortho-, para-directing hydroxyl group and the deactivating meta-directing carboxyl group on a 6-hydroxybenzoic acid precursor would create a complex selectivity profile, making direct tetrabromination in a single step highly unlikely to yield the desired product.

Modern synthetic chemistry has developed numerous reagents and methods to overcome these challenges. Reagents such as N-Bromosuccinimide (NBS) are often used for milder and more selective brominations. organic-chemistry.org The choice of solvent and catalyst can also profoundly influence the outcome. For instance, highly para-selective bromination of phenols has been achieved using tetraalkylammonium tribromides. nih.gov The mechanism of electrophilic aromatic bromination typically proceeds through a cationic intermediate known as an arenium ion or sigma complex. nih.gov The stability of this intermediate, influenced by the existing substituents, determines the position of the attack.

A more viable strategy for synthesizing 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid involves a multi-step pathway starting from a precursor that simplifies the regiochemical challenges. A logical approach would be to begin with an aromatic compound that already contains some of the required substituents or groups that can be readily converted into them.

For example, a synthesis could commence with a precursor that is first exhaustively brominated and then functionalized to introduce the hydroxyl and carboxyl groups. Alternatively, a precursor with a different halogen, such as iodine, could be used. A known synthesis for the related compound 2,6-dibromo-3,4,5-trimethoxybenzoic acid proceeds via the bromination and transhalogenation of 2-iodo-3,4,5-trimethoxybenzoic acid using potassium bromate (B103136) (KBrO₃). nih.gov This highlights a sophisticated strategy where one halogen is replaced by another, which can be a powerful tool for building highly substituted rings. Another related synthesis involves the bromination of 3-hydroxybenzoic acid with bromine in acetic acid and sulfuric acid to produce 4-bromo-2-hydroxybenzoic acid, demonstrating a more direct, albeit simpler, bromination. chemicalbook.com Such strategies, involving the careful, stepwise addition and modification of functional groups, are critical for the successful synthesis of a complex molecule like 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid.

Advanced Synthetic Techniques for Enhanced Yield and Purity

Recent advances in synthetic chemistry offer powerful tools for improving the efficiency, selectivity, and environmental footprint of complex syntheses.

Catalysis is central to modern organic synthesis. For the preparation of substituted benzoic acids, various catalytic systems have been developed. For example, the oxidation of substituted alkylbenzenes to the corresponding benzoic acids can be achieved using composite catalysts containing cobalt, manganese, or nickel salts. google.com

In the context of halogenation, catalytic methods offer superior control and efficiency. A highly regioselective aerobic bromination of aromatic compounds has been developed using an Fe₃O₄@SiO₂/CuO nanocatalyst, which uses molecular oxygen as a green oxidant. tandfonline.com This catalyst is also magnetically recoverable, simplifying purification and allowing for its reuse. tandfonline.com Other advanced methods include the direct functionalization of C-H bonds. For instance, iridium complexes have been used to catalyze the C-H bond activation of benzoic acid for further functionalization. acs.org Furthermore, palladium catalysts have been employed to synthesize benzoic acid derivatives from aryl iodides and carbon dioxide, showcasing a method that constructs the carboxylic acid group on a pre-functionalized ring. nih.gov

| Catalyst System | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Cobalt/Manganese/Nickel Salts | Liquid Phase Oxidation | Substituted Alkylbenzenes | Substituted Benzoic Acids | google.com |

| Fe₃O₄@SiO₂/CuO Nanocatalyst | Aerobic Bromination | Aromatic Compounds | Regioselective Bromoarenes | tandfonline.com |

| (Cp*IrCl₂)₂ | C-H Bond Functionalization | Benzoic Acid | Functionalized Benzoic Acids | acs.org |

| PdII@MIL-101(Cr)-NH₂ | Hydroxycarbonylation | Aryl Iodides & CO₂ | Benzoic Acid Derivatives | nih.gov |

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of a complex molecule like 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid can be made more sustainable by incorporating these principles.

A key strategy is the use of biocatalysis to produce starting materials from renewable feedstocks. For instance, microbial synthesis has been developed to produce 4-hydroxybenzoic acid from L-tyrosine using engineered Escherichia coli, offering a sustainable alternative to petroleum-based synthesis. nih.govresearchgate.net This bio-based precursor could then be elaborated using chemical methods.

In the bromination steps, green principles would favor the use of catalytic methods over stoichiometric reagents to minimize waste. The use of a magnetically recoverable nanocatalyst for aerobic bromination is an excellent example, as it reduces catalyst waste and employs clean oxygen as the oxidant. tandfonline.com The choice of solvents is also critical; replacing hazardous solvents like chloroform (B151607) or carbon tetrachloride with greener alternatives such as ethyl acetate (B1210297) or water, where possible, significantly reduces the environmental impact of the synthesis. unibo.it High hydrostatic pressure is another non-traditional activation method that is being explored as a green technique in organic synthesis. rsc.org By combining biocatalytically produced precursors with modern, efficient, and recyclable catalytic systems in environmentally benign solvents, the synthesis of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid can be aligned with the principles of green chemistry.

Purification and Isolation Methodologies for 2,3,4,5-Tetrabromo-6-hydroxybenzoic Acid

The purification and isolation of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid from a crude reaction mixture are critical steps to obtain a product of high purity. The methodologies employed typically target the removal of unreacted starting materials, excess brominating agents, and side-products such as isomers or compounds with a different degree of bromination. Common strategies involve recrystallization and chromatographic techniques, chosen based on the solubility and polarity of the target compound and its impurities.

Following synthesis, which often involves the electrophilic aromatic bromination of a hydroxybenzoic acid precursor, the crude product may contain residual bromine. A common practice in such cases is to wash the crude material with a solution of sodium thiosulfate (B1220275) or sodium bisulfite to quench and remove any excess elemental bromine.

Recrystallization

Recrystallization is a primary and widely used technique for the purification of solid organic compounds like 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid. The principle relies on the differential solubility of the compound and its impurities in a selected solvent at different temperatures. An ideal solvent would dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.

While specific literature detailing the recrystallization of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid is scarce, methodologies for structurally similar polybrominated aromatic acids provide valuable guidance. For instance, pentabromobenzoic acid, which can be contaminated with tetrabromobenzoic acid isomers, has been successfully purified by recrystallization from toluene. researchgate.net This suggests that aromatic solvents could be a suitable choice.

General solvent screening for compounds with multiple aromatic rings and polar functional groups often includes solvents like ethanol, methanol, acetonitrile (B52724), or mixtures such as ethanol/water or acetone/water. youtube.comreddit.com For other brominated hydroxybenzoic acids, such as 2,4-dihydroxy-5-bromobenzoic acid, recrystallization from boiling water has been proven effective. orgsyn.org Given the highly brominated and thus more lipophilic nature of the target compound, a solvent or solvent system with moderate to low polarity might be more appropriate.

The general recrystallization procedure involves:

Dissolving the crude solid in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, promoting the formation of well-defined crystals of the pure compound.

Isolating the crystals by filtration, washing them with a small amount of cold solvent, and drying them to remove residual solvent.

Chromatographic Methods

When recrystallization does not yield a product of sufficient purity, chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is primarily used for rapid purity assessment and to determine optimal conditions for column chromatography. For halogenated benzoic acid derivatives, silica (B1680970) gel plates are a common stationary phase. researchgate.netresearchgate.net A suitable mobile phase could consist of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate or an alcohol (e.g., propanol-2). researchgate.netresearchgate.net The separated spots can be visualized under UV light.

Column Chromatography: For preparative scale purification, column chromatography using silica gel as the stationary phase is a standard method. The choice of eluent (mobile phase) is guided by TLC results. A solvent system that provides a good separation of the target compound from its impurities on a TLC plate (typically aiming for an Rf value of 0.2-0.4 for the desired compound) is selected. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective in separating complex mixtures.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For analytical or semi-preparative scale purification requiring high resolution, RP-HPLC is a powerful tool. C18 (octadecyl) columns are frequently used stationary phases for separating benzoic acid derivatives. nih.govzodiaclifesciences.com The mobile phase typically consists of an aqueous solution, often acidified with formic acid or acetic acid to suppress the ionization of the carboxylic acid group, and an organic modifier like acetonitrile or methanol. nih.gov

The table below summarizes potential purification strategies based on methods used for analogous compounds.

Table 1: Suggested Purification Methodologies for 2,3,4,5-Tetrabromo-6-hydroxybenzoic Acid

| Technique | Details | Rationale / Comments |

| Recrystallization | Solvent: Toluene | Based on the successful purification of the structurally similar pentabromobenzoic acid. researchgate.net |

| Solvent System: Ethanol/Water | A common solvent system for polar organic acids. The ratio would need to be optimized. rochester.edu | |

| Solvent: Boiling Water | Effective for other brominated hydroxybenzoic acids, though may have low solubility for the target. orgsyn.org | |

| Column Chromatography | Stationary Phase: Silica Gel | Standard adsorbent for normal-phase chromatography of polar organic compounds. |

| Mobile Phase: Hexane/Ethyl Acetate Gradient | A versatile eluent system allowing for the separation of compounds with a range of polarities. | |

| Thin-Layer Chromatography | Stationary Phase: Silica Gel | Used for monitoring reaction progress and purity, and for methods development. researchgate.netresearchgate.net |

| Mobile Phase: Hexane/Propan-2-ol (e.g., 9.5:0.5) | A reported system for separating halogenated benzoic acids. researchgate.netresearchgate.net | |

| RP-HPLC | Stationary Phase: C18 (Octadecylsilane) | Standard for reversed-phase separation of moderately polar to nonpolar compounds. nih.gov |

| Mobile Phase: Acetonitrile/Water with Formic Acid | Acidification improves peak shape for carboxylic acids. nih.gov |

Advanced Structural Elucidation and Spectroscopic Investigations of 2,3,4,5 Tetrabromo 6 Hydroxybenzoic Acid

High-Resolution Spectroscopic Techniques for Elucidating Molecular Architecture of 2,3,4,5-Tetrabromo-6-hydroxybenzoic Acid

High-resolution spectroscopy is fundamental to determining the precise structure of a molecule like 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal information about the electronic environment of individual atoms, the mass of the molecule, and the vibrations of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid, ¹H and ¹³C NMR would provide critical data on the electronic environment of the molecule's constituent atoms.

In ¹H NMR spectroscopy, the protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups would be expected to appear as distinct signals. Their chemical shifts would be influenced by factors such as solvent choice and hydrogen bonding. The typical chemical shift ranges for phenolic and carboxylic acid protons are broad, but their presence would confirm the functional groups.

¹³C NMR spectroscopy would be used to identify all seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be heavily influenced by the electron-withdrawing effects of the four bromine atoms and the electron-donating hydroxyl group. The carbonyl carbon of the carboxylic acid would typically appear at the most downfield position.

Table 1: Expected NMR Data for 2,3,4,5-Tetrabromo-6-hydroxybenzoic Acid

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H (-OH) | 5-12 | Singlet (broad) | Position is solvent and concentration-dependent. |

| ¹H (-COOH) | 10-13 | Singlet (broad) | Position is solvent and concentration-dependent. |

| ¹³C (C-Br) | 100-130 | Singlet | Four distinct signals expected. |

| ¹³C (C-OH) | 150-160 | Singlet | |

| ¹³C (C-COOH) | 120-135 | Singlet | |

| ¹³C (C=O) | 165-185 | Singlet |

Note: This table represents generalized expected values for the functional groups present and does not constitute experimental data for the specific compound.

Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid, high-resolution mass spectrometry would provide the exact mass, confirming its molecular formula of C₇H₂Br₄O₃.

A key feature in the mass spectrum of this compound would be its distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The presence of four bromine atoms in the molecule would lead to a characteristic cluster of peaks (an M, M+2, M+4, M+6, M+8 pattern) for the molecular ion, with a specific intensity ratio that is a definitive indicator of the number of bromine atoms.

The fragmentation pathways observed in the mass spectrum would offer further structural information. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH), the carboxylic acid group (-COOH), and carbon monoxide (CO). libretexts.orgdocbrown.info For this particular molecule, the loss of bromine atoms would also be an expected fragmentation pathway.

Detailed experimental mass spectrometry data, including the specific m/z values of fragments and their relative intensities for 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid, have not been located in public scientific databases.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of C₇H₂Br₄O₃

| Ion | Relative Mass (m/z) | Predicted Relative Abundance |

|---|---|---|

| [M]⁺ | ~449.6 | Low |

| [M+2]⁺ | ~451.6 | Medium |

| [M+4]⁺ | ~453.6 | High |

| [M+6]⁺ | ~455.6 | Medium |

| [M+8]⁺ | ~457.6 | Low |

Note: This table is a prediction based on the natural abundance of bromine isotopes and is not derived from experimental measurement of the compound.

Infrared and Raman Spectroscopy for Vibrational Mode Characterization

For 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. docbrown.info The C=O stretching vibration of the carboxylic acid would typically appear as a strong, sharp peak around 1700 cm⁻¹. docbrown.info The spectrum would also contain bands corresponding to C-O stretching, O-H bending, and aromatic C=C stretching vibrations. Vibrations associated with the C-Br bonds would be expected in the lower frequency (fingerprint) region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric vibrations of the benzene (B151609) ring are often strong in the Raman spectrum.

A comprehensive assignment of the vibrational modes requires both experimental spectra and often, computational modeling. Specific, experimentally recorded IR and Raman spectra with band assignments for 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid are not available in the surveyed literature.

Table 3: Expected Characteristic Vibrational Frequencies for 2,3,4,5-Tetrabromo-6-hydroxybenzoic Acid

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (carboxylic acid) | 3300-2500 (broad) | IR |

| C=O stretch (carboxylic acid) | 1720-1680 (strong) | IR, Raman |

| C=C stretch (aromatic) | 1600-1450 | IR, Raman |

| C-O stretch | 1320-1210 | IR |

| O-H bend | 1440-1395 | IR |

| C-Br stretch | 700-500 | IR, Raman |

Note: This table lists typical frequency ranges for the given functional groups and does not represent measured data for the title compound.

Solid-State Structural Analysis of 2,3,4,5-Tetrabromo-6-hydroxybenzoic Acid

Solid-state analysis determines how molecules are arranged in a crystal lattice. This information is crucial for understanding physical properties and intermolecular interactions.

X-ray Crystallography for Crystalline Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique could provide precise atomic coordinates for 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

Furthermore, the crystallographic data would reveal the nature of intermolecular interactions, such as hydrogen bonding. It would be expected that the carboxylic acid and hydroxyl groups would participate in a network of hydrogen bonds, potentially forming dimers or more extended chains, which dictates the crystal packing. The analysis would also show any non-covalent interactions involving the bromine atoms.

A search of crystallographic databases did not yield a solved crystal structure for 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid. Therefore, specific data on its crystal system, space group, and unit cell dimensions are not available.

Powder X-ray Diffraction for Polymorphic Studies

Powder X-ray Diffraction (PXRD) is a key technique for the analysis of polycrystalline materials. It is particularly important for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties.

The PXRD pattern of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid would consist of a series of diffraction peaks at specific angles (2θ), which is characteristic of its crystal structure. This pattern serves as a fingerprint for a particular crystalline phase. By analyzing samples prepared under different crystallization conditions, PXRD could be used to identify if different polymorphs of the compound exist.

No published powder X-ray diffraction patterns or studies on the polymorphism of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid were found in the scientific literature.

Table of Compounds Mentioned

| Compound Name |

|---|

Advanced Spectroscopic Probes for Molecular Interactions of 2,3,4,5-Tetrabromo-6-hydroxybenzoic Acid

The study of molecular interactions is crucial for understanding the chemical behavior and potential applications of a compound. For a molecule like 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid, with its multiple bromine substituents, a hydroxyl group, and a carboxylic acid functional group, a variety of intermolecular and intramolecular forces are expected to be at play. These include hydrogen bonding, halogen bonding, and van der Waals forces. Advanced spectroscopic methods are the primary tools for investigating these subtle interactions.

Detailed research findings from advanced spectroscopic studies focused specifically on the molecular interactions of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid are not readily found in the current body of scientific literature. However, the application of such techniques would be invaluable for a comprehensive understanding of its molecular behavior.

Hypothetically, spectroscopic investigations would yield data that could be tabulated to compare different interaction parameters. The following tables represent the kinds of data that would be generated from such studies:

Table 1: Hypothetical Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Intermolecular Interaction Analysis

| Parameter | Observed in Monomer (ppm) | Observed in Dimer/Aggregate (ppm) | Inference |

| ¹H Chemical Shift (OH) | Lower field | Higher field shift | Indicates involvement of the hydroxyl proton in hydrogen bonding. |

| ¹H Chemical Shift (COOH) | Lower field | Significant higher field shift | Suggests strong hydrogen bonding involving the carboxylic acid proton, likely forming dimers. |

| ¹³C Chemical Shift (C=O) | Specific resonance | Shift upon aggregation | Change in electronic environment of the carbonyl carbon due to intermolecular interactions. |

| ¹³C Chemical Shift (C-Br) | Distinct resonances for C2-C5 | Shifts upon aggregation | Alteration of the electronic environment around the brominated carbons, possibly due to stacking or halogen bonding. |

Table 2: Illustrative Infrared (IR) Spectroscopy Data for Hydrogen Bond Analysis

| Vibrational Mode | Frequency in Dilute Solution (cm⁻¹) | Frequency in Concentrated Solution/Solid State (cm⁻¹) | Interpretation |

| O-H Stretch (hydroxyl) | ~3600 (sharp) | ~3400 (broad) | Broadening and redshift indicate participation of the hydroxyl group in hydrogen bonding. |

| O-H Stretch (carboxylic acid) | ~3550 (sharp) | ~2500-3300 (very broad) | Significant broadening and redshift are characteristic of strong carboxylic acid dimerization through hydrogen bonds. |

| C=O Stretch (carboxylic acid) | ~1720 | ~1700 | Redshift of the carbonyl stretching frequency is indicative of its involvement in hydrogen bonding. |

Further research employing techniques such as 2D NMR (NOESY, ROESY) could provide through-space correlations, offering direct evidence of intramolecular and intermolecular proximities. Fluorescence spectroscopy, while dependent on the molecule's fluorescent properties, could be used to study interactions with other molecules, such as proteins, by observing quenching or shifts in emission spectra. X-ray crystallography would be the definitive method to determine the solid-state structure, revealing the precise nature of intermolecular interactions in the crystal lattice. Without dedicated studies on 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid, a detailed, data-driven discussion on its molecular interactions remains speculative.

Reactivity, Derivatization, and Transformation Studies of 2,3,4,5 Tetrabromo 6 Hydroxybenzoic Acid

Reactivity of the Carboxylic Acid Moiety in 2,3,4,5-Tetrabromo-6-hydroxybenzoic Acid

The carboxylic acid group is a key site for derivatization, though its reactivity is modulated by the presence of the numerous bulky and electron-withdrawing bromine atoms on the aromatic ring.

Esterification and Amidation Reactions of Hydroxybenzoic Acids

Esterification of hydroxybenzoic acids is a common transformation, typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. ma.edu This process involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. ma.edu While specific studies on the esterification of 2,3,4,5-tetrabromo-6-hydroxybenzoic acid are not extensively documented, general principles suggest that the steric hindrance from the ortho-bromine and hydroxyl groups could necessitate more forcing reaction conditions or specialized reagents to achieve high yields. For instance, the use of highly reactive alkylating agents in the presence of a non-nucleophilic base might be required to overcome the steric barrier.

Amidation, the reaction of a carboxylic acid with an amine to form an amide, is another fundamental derivatization. This transformation often requires the activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents. The amidation of the carboxylic group in salicylic (B10762653) acid derivatives has been shown to enhance certain biological activities. nih.gov In the case of 2,3,4,5-tetrabromo-6-hydroxybenzoic acid, the formation of amides would likely follow standard protocols for sterically hindered carboxylic acids, potentially employing carbodiimide (B86325) coupling agents to facilitate the reaction.

Table 1: General Conditions for Esterification and Amidation of Aromatic Carboxylic Acids

| Reaction | Reagents | Catalyst/Coupling Agent | Conditions | Product |

| Esterification | Alcohol | Strong Acid (e.g., H₂SO₄) | Heat | Ester |

| Amidation | Amine | Carbodiimide (e.g., DCC) | Room Temperature | Amide |

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction pathway for many aromatic carboxylic acids. The ease of decarboxylation is often influenced by the substitution pattern on the aromatic ring. For halogenated benzoic acids, decarboxylation can be achieved by heating the acid in a polar aprotic solvent at temperatures above 200°C. google.com The presence of electron-withdrawing groups, such as halogens, can facilitate this process.

Recent advancements have explored radical-mediated decarboxylation under milder conditions. For instance, photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can generate aryl radicals, which can then be functionalized. nih.gov This method has been successfully applied to a broad range of benzoic acids, including those with electron-withdrawing substituents. nih.gov Another approach involves the oxidative decarboxylation of benzoic acid using peroxyl radicals, a process that can be monitored by measuring the production of ¹³CO₂ from a labeled starting material. nih.gov For 2,3,4,5-tetrabromo-6-hydroxybenzoic acid, the strong inductive effect of the four bromine atoms would likely favor decarboxylation under thermal or radical conditions.

Transformations Involving the Hydroxyl Group in 2,3,4,5-Tetrabromo-6-hydroxybenzoic Acid

The phenolic hydroxyl group offers another site for chemical modification, although its reactivity is also influenced by the steric crowding from the adjacent bromine atoms.

Etherification and Acylation Reactions

Etherification of phenols, particularly sterically hindered ones, can be challenging. However, methods utilizing microwave irradiation in the presence of a base like potassium hydroxide (B78521) in DMSO have been shown to be effective for the synthesis of alkyl ethers of hindered phenols. nih.gov Another approach for the O-arylation of phenols involves copper-catalyzed reactions with aryl halides, which can be effective even for hindered substrates. google.com For 2,3,4,5-tetrabromo-6-hydroxybenzoic acid, these methods could potentially be employed to synthesize a variety of ether derivatives.

Acylation of the phenolic hydroxyl group to form esters is a common protection strategy and a way to modify the properties of the parent compound. Phenols can be acylated using acyl chlorides or anhydrides. The reaction can be promoted by either acid or base catalysis. Given the steric hindrance around the hydroxyl group in 2,3,4,5-tetrabromo-6-hydroxybenzoic acid, base-catalyzed acylation, which increases the nucleophilicity of the phenoxide ion, might be the more effective approach.

Table 2: Representative Methods for Etherification and Acylation of Phenols

| Reaction | Reagents | Conditions | Product |

| Etherification | Alkyl Halide, KOH/DMSO | Microwave Irradiation | Alkyl Aryl Ether |

| Acylation | Acyl Chloride or Anhydride | Base or Acid Catalysis | Phenyl Ester |

Oxidation-Reduction Chemistry of the Hydroxyl Functionality

The oxidation of phenols can lead to a variety of products, including quinones. Sterically hindered phenols are of particular interest as antioxidants due to the stability of the corresponding phenoxy radicals. researchgate.net The oxidation of 2,3,4,5-tetrabromo-6-hydroxybenzoic acid would likely proceed through a phenoxy radical intermediate. The extensive bromination would be expected to influence the stability and subsequent reactions of this radical. The reduction of the hydroxyl group on an aromatic ring is a more challenging transformation and typically requires harsh conditions or indirect methods. For carboxylic acids, reduction to the corresponding alcohol can be achieved with powerful reducing agents like lithium aluminum hydride. britannica.com However, selective reduction of the phenolic hydroxyl group in the presence of a carboxylic acid and multiple bromine substituents would require a carefully chosen reducing agent and reaction conditions.

Reactivity of the Bromine Substituents on the Aromatic Ring of 2,3,4,5-Tetrabromo-6-hydroxybenzoic Acid

The four bromine atoms on the aromatic ring are not merely spectators; they can participate in chemical reactions, most notably reductive debromination and potentially nucleophilic aromatic substitution.

Reductive debromination of polybrominated aromatic compounds is a significant transformation, often studied in the context of environmental remediation. This process can be achieved using various reagents, including nanoscale zerovalent iron (nZVI) and palladium/iron (Pd/Fe) bimetallic catalysts. nih.gov These reactions typically proceed in a stepwise manner, with the number of bromine atoms decreasing over time. nih.gov For 2,3,4,5-tetrabromo-6-hydroxybenzoic acid, reductive debromination would lead to a mixture of less-brominated hydroxybenzoic acids.

Nucleophilic aromatic substitution (SNA r) on aryl halides is generally facilitated by the presence of strong electron-withdrawing groups ortho and para to the leaving group. libretexts.org The four bromine atoms, along with the carboxylic acid and hydroxyl groups, create a highly electron-deficient aromatic ring in 2,3,4,5-tetrabromo-6-hydroxybenzoic acid. This electronic environment could make the compound susceptible to nucleophilic attack, where a nucleophile replaces one or more of the bromine atoms. The regioselectivity of such a substitution would be influenced by the combined directing effects of all the substituents. However, the significant steric hindrance may also pose a substantial barrier to this type of reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those bearing strong electron-withdrawing groups. wikipedia.orgpressbooks.pub The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing substituents positioned ortho or para to a suitable leaving group, such as a halide. pressbooks.pub

In the case of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid, the aromatic ring is highly electron-deficient due to the cumulative inductive effect of four bromine atoms and the carboxyl group. This electronic state makes the compound a prime candidate for SNAr reactions. The bromine atoms can serve as leaving groups, and their substitution is facilitated by the strong activation provided by the other substituents.

The regioselectivity of substitution would be influenced by both steric and electronic factors. The positions ortho and para to the strongly activating carboxyl group are expected to be the most reactive. Therefore, substitution of the bromine atoms at the C3 and C5 positions would be electronically favored. However, steric hindrance from the adjacent bromine atoms and the carboxyl/hydroxyl groups could influence the accessibility of these sites to the incoming nucleophile.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) could potentially lead to the replacement of one or more bromine atoms with methoxy (B1213986) groups. The reaction conditions, such as temperature and solvent, would be critical in controlling the degree of substitution.

Table 1: Hypothetical SNAr Reactions of 2,3,4,5-Tetrabromo-6-hydroxybenzoic Acid

| Nucleophile | Potential Product(s) | Expected Regioselectivity |

|---|---|---|

| Sodium methoxide (NaOMe) | 3-Methoxy-2,4,5-tribromo-6-hydroxybenzoic acid | Substitution at C3/C5 favored electronically |

| Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)-2,4,5-tribromo-6-hydroxybenzoic acid | Substitution at C3/C5 favored electronically |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Aryl halides are common substrates for these transformations, and the multiple C-Br bonds in 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid make it a versatile building block for complex molecular architectures.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is widely used to form biaryl compounds. The reactivity of the C-Br bonds in 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid towards Suzuki coupling would depend on the reaction conditions and the specific palladium catalyst and ligands used. Generally, the C-Br bond at a less sterically hindered position or a more electronically activated position would react preferentially. Selective mono- or poly-coupling could potentially be achieved by controlling the stoichiometry of the boronic acid and the reaction time. For example, coupling with phenylboronic acid could yield various phenylated derivatives. A study on the related compound 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) showed that the order of substitution in Suzuki-Miyaura reactions can be controlled to produce a series of mono-, di-, and tri-aryl derivatives. nih.govresearchgate.net

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org This reaction forms a new carbon-carbon bond on the alkene. Derivatives of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid (for example, the methyl ester to improve solubility) could be coupled with various alkenes, such as styrene (B11656) or acrylates, to introduce vinyl groups onto the aromatic ring. The regioselectivity would again be a key consideration, with the less sterically encumbered C-Br bonds being more likely to undergo oxidative addition to the palladium(0) catalyst.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgsynarchive.com This method is invaluable for the synthesis of arylalkynes. 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid could be reacted with terminal alkynes like phenylacetylene (B144264) to introduce alkynyl moieties. The mild reaction conditions of the Sonogashira coupling are generally tolerant of various functional groups, making it suitable for this highly functionalized substrate. wikipedia.org

Table 2: Potential Metal-Catalyzed Cross-Coupling Products

| Reaction | Coupling Partner | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-2,4,5-tribromo-6-hydroxybenzoic acid |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 3-Styryl-2,4,5-tribromo-6-hydroxybenzoic acid |

Reductive Debromination Mechanisms and Applications

Reductive dehalogenation is a reaction that removes halogen atoms from a molecule, typically by replacing them with hydrogen atoms. This process can be achieved using various reagents and catalysts, including metal hydrides, catalytic hydrogenation, or bimetallic systems like palladium on iron (Pd/Fe). nih.gov For polyhalogenated aromatic compounds, selective dehalogenation can be a useful synthetic strategy to access less halogenated derivatives.

The reductive debromination of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid could proceed stepwise, allowing for the potential isolation of tribromo-, dibromo-, and monobromo-hydroxybenzoic acids. The selectivity of the debromination would be highly dependent on the reaction conditions and the catalyst used. For instance, studies on tetrabromobisphenol A (TBBPA) have shown that Pd/Fe bimetallic catalysts can rapidly debrominate the molecule to form bisphenol A, with various brominated intermediates being detected. nih.gov Similarly, microbial reductive dehalogenases have been identified that can mediate the complete debromination of polybrominated diphenyl ethers (PBDEs). nih.gov

The mechanism often involves the transfer of electrons to the aryl halide, leading to the cleavage of the carbon-halogen bond. In catalytic hydrogenation, the aryl halide is adsorbed onto the catalyst surface, where the C-Br bond is cleaved and hydrogen is added. The relative rates of debromination at the different positions would be influenced by steric hindrance and the electronic environment.

Applications of this reaction include the synthesis of specific, less-brominated isomers for use as building blocks or for structure-activity relationship studies. It is also a critical reaction in the context of environmental remediation, where highly brominated pollutants can be detoxified by removing the bromine atoms.

Table 3: Potential Products of Stepwise Reductive Debromination

| Step | Product |

|---|---|

| 1 | 2,3,4-Tribromo-6-hydroxybenzoic acid |

| 2 | 2,3-Dibromo-6-hydroxybenzoic acid |

| 3 | 2-Bromo-6-hydroxybenzoic acid |

Note: The precise isomeric products would depend on the regioselectivity of the debromination process.

Cyclization and Rearrangement Reactions Involving 2,3,4,5-Tetrabromo-6-hydroxybenzoic Acid Derivatives

The functional groups present in derivatives of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid can be utilized to construct new ring systems through intramolecular cyclization reactions. For example, if the carboxyl group is converted to an amide and a suitable side chain is introduced via substitution of a bromine atom, intramolecular cyclization could lead to the formation of heterocyclic compounds.

One potential pathway could involve the derivatization of both the hydroxyl and carboxyl groups. For instance, converting the hydroxyl group to a propargyl ether and the carboxyl group to an ester would create a substrate for thermal cyclization. Heating such a derivative could induce a Claisen rearrangement followed by an intramolecular reaction to form a chromene or related heterocyclic system, a strategy that has been employed for other substituted benzoic acid esters. mdpi.com

Another possibility involves intramolecular Heck reactions. If a bromine atom is substituted with a group containing a suitably positioned alkene, an intramolecular Heck reaction could be used to form a new carbocyclic or heterocyclic ring fused to the benzene (B151609) ring. chim.it The high substitution on the aromatic ring would likely influence the feasibility and outcome of such cyclizations.

Rearrangement reactions, which involve the migration of an atom or group within a molecule, are also plausible for derivatives of this compound. wikipedia.org For example, under certain conditions, Fries or Claisen rearrangements could be envisioned for ester or ether derivatives, respectively. The Fries rearrangement of a phenyl ester derivative would lead to the migration of the acyl group to the aromatic ring, forming a hydroxyaryl ketone. researchgate.net However, the already crowded nature of the ring and the deactivating effect of the bromine atoms might present significant challenges for such transformations.

Theoretical and Computational Investigations of 2,3,4,5 Tetrabromo 6 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and inherent reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods model electron distribution and energy levels, which govern chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. DFT studies on aromatic compounds, including substituted benzoic acids, provide valuable data on molecular geometry, electronic properties, and reactivity descriptors. researchgate.netmdpi.com For 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its optimized molecular structure, detailing bond lengths and angles. researchgate.net

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net Global reactivity descriptors such as hardness, chemical potential, and electrophilicity can also be calculated to quantify the molecule's reactivity. nih.gov

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |

| Energy Gap (ΔE) | LUMO-HOMO energy difference, indicating reactivity | 4.5 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.5 Debye |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.25 eV |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. These methods are crucial for determining precise thermochemical properties. For halogenated benzoic acids, ab initio calculations can be used to compute standard enthalpies of formation, sublimation, and fusion. researchgate.netdntb.gov.ua Such data is vital for understanding the phase behavior and stability of the compound. nih.gov

Spectroscopic parameters can also be predicted with high accuracy. Theoretical calculations can simulate vibrational spectra (infrared and Raman), which arise from the molecule's vibrational modes. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. Comparing this with experimental spectra helps in the assignment of spectral bands to specific molecular motions, confirming the compound's structure.

| Parameter | Description |

|---|---|

| ΔfH°gas | Standard gas-phase enthalpy of formation |

| ΔsubH | Enthalpy of sublimation |

| Cp,gas | Ideal gas heat capacity |

| Vibrational Frequencies | Frequencies of IR and Raman spectral bands |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can reveal the conformational flexibility of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid. semanticscholar.org For benzoic acid derivatives, key flexible points include the torsion angle of the carboxylic acid group relative to the benzene (B151609) ring and the orientation of the hydroxyl group. semanticscholar.orgnih.gov MD simulations can map the energy landscape associated with these rotations, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations explicitly model the effect of the environment, such as a solvent. By simulating the molecule in a box of solvent molecules (e.g., water), one can study the specific intermolecular interactions, such as hydrogen bonding between the solute and solvent. nih.gov This provides a dynamic picture of how the solvent influences the molecule's conformation and behavior, which is essential for understanding its solubility and behavior in solution. jbiochemtech.com

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Reaction Prediction

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with its reactivity or other properties. tubitak.gov.trnih.gov For 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid, a QSRR model could be developed to predict properties like its chromatographic retention time or reaction rate constants. nih.gov

The process involves calculating a set of molecular descriptors for the compound using computational chemistry software. These descriptors can be electronic (e.g., HOMO/LUMO energies), topological (e.g., connectivity indices), or geometrical (e.g., molecular surface area). nih.govresearchgate.net A mathematical model, often using multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), is then built to link these descriptors to an observed activity for a series of related compounds. nih.govnih.gov Such a model could then predict the reactivity of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid without direct measurement.

Prediction of Supramolecular Assembly and Crystal Packing through Computational Methods

The arrangement of molecules in a solid-state crystal lattice is critical to a compound's physical properties. Computational crystal structure prediction (CSP) methods aim to find the most stable packing arrangements of a molecule from its chemical diagram alone. google.com For benzoic acids, the crystal structure is often dominated by the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via a characteristic R²₂(8) ring motif. researchgate.netnih.gov

In 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid, other significant intermolecular interactions would also be expected, including halogen bonds (Br···O) and π–π stacking between aromatic rings. mdpi.comresearchgate.net CSP algorithms generate a multitude of plausible crystal structures and then rank them based on their calculated lattice energy. rsc.org This allows for the prediction of the most thermodynamically stable polymorph and provides insight into the specific intermolecular forces that govern the supramolecular assembly of the compound in the solid state. google.commdpi.com

Mechanistic Studies of Specific Interactions and Transformations Involving 2,3,4,5 Tetrabromo 6 Hydroxybenzoic Acid

Investigations into Enzyme-Substrate Interactions (Mechanistic Enzymology)

Enzyme-substrate interaction studies are crucial for understanding the biological activity of a compound. Although no specific enzymatic studies for 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid are available, the principles of mechanistic enzymology, including computational and in vitro methods, can be described.

Molecular Docking and Dynamics Simulations for Protein Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as a benzoic acid derivative, might interact with a protein's active site.

The process involves:

Preparation of Protein and Ligand: The three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of the ligand (in this case, 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid) is constructed and optimized for its lowest energy conformation. nih.gov

Docking Simulation: A docking algorithm systematically samples conformations of the ligand within the protein's binding site, calculating the binding affinity for each pose. This affinity is often expressed as a docking score. iium.edu.my

Analysis of Interactions: The resulting poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the binding site. nih.gov

For 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid, docking studies would likely show the carboxylate and hydroxyl groups forming hydrogen bonds and electrostatic interactions with polar residues in an enzyme's active site, a common feature for hydroxybenzoic acids. nih.govnih.gov For example, studies on 2,5-dihydroxybenzoic acid and octyl gallate against the SARS-CoV-2 main protease showed that hydrophilic interactions through OH groups were key to their binding scores. nih.gov The four bulky bromine atoms would create significant steric hindrance and participate in hydrophobic or halogen-bond interactions, strongly influencing the compound's binding specificity and affinity.

Table 1: Representative Molecular Docking Studies of Hydroxybenzoic Acid Derivatives This table illustrates the type of data generated from molecular docking studies on related compounds, as specific data for 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid is not available.

| Compound | Target Enzyme | Key Interacting Residues (Example) | Predicted Binding Affinity (kcal/mol) |

| 2,3,4-trihydroxybenzoic acid | α-Amylase | Lys 200, Tyr 151, His 201 | -27.96 (CDOCKER Energy) |

| Ethyl 3,4,5-trihydroxybenzoate | Superoxide Dismutase (SOD) | Not specified | -5.74 |

| 2,5-dihydroxybenzoic acid | SARS-CoV-2 Main Protease | Not specified | -33.84 (Docking Score) |

Data sourced from studies on related compounds to illustrate the methodology. nih.govnih.govphcog.com

In Vitro Enzyme Inhibition Assays (Biochemical Characterization)

Following computational predictions, in vitro assays are performed to experimentally validate and quantify a compound's effect on enzyme activity. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the potential inhibitor.

A typical enzyme inhibition assay involves:

Incubating the target enzyme with the inhibitor (2,3,4,5-Tetrabromo-6-hydroxybenzoic acid) at various concentrations.

Initiating the reaction by adding the enzyme's specific substrate.

Monitoring the formation of the product or the depletion of the substrate over time, often using spectrophotometry.

The results are used to determine key inhibitory parameters, most notably the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Structure-activity relationship (SAR) studies on other benzoic acid derivatives have shown that the number and position of hydroxyl and other substituent groups dramatically affect inhibitory potency. nih.gov For instance, 2,3,4-trihydroxybenzoic acid was found to be a more potent inhibitor of α-amylase than 3,4,5-trihydroxybenzoic acid, highlighting the importance of substituent placement. nih.gov The extensive bromination of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid would be expected to confer distinct inhibitory properties compared to its non-halogenated counterparts.

Mechanistic Pathways of Environmental Degradation of 2,3,4,5-Tetrabromo-6-hydroxybenzoic Acid

The environmental fate of halogenated organic compounds is of significant interest due to their potential persistence and toxicity. Degradation can occur through abiotic (photolysis, hydrolysis) and biotic (microbial biotransformation) pathways.

Photolytic and Hydrolytic Degradation Pathways

Photolytic Degradation: This process involves the breakdown of a chemical compound by photons, particularly from ultraviolet (UV) radiation in sunlight. For halogenated aromatic compounds, a primary photolytic mechanism is reductive dehalogenation, where a carbon-halogen bond is cleaved, and the halogen atom is replaced by a hydrogen atom. Studies on novel brominated flame retardants (NBFRs) such as hexabromobenzene (B166198) (HBB) show that their degradation follows pseudo-first-order kinetics, with UV light being the primary driver. nih.govnih.gov The degradation rate of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid would likely depend on the UV wavelength, with shorter wavelengths causing more rapid degradation. nih.gov The process would proceed through sequential debromination, yielding less-brominated hydroxybenzoic acids, and eventual cleavage of the aromatic ring.

Hydrolytic Degradation: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While ester bonds are susceptible to hydrolysis, the carbon-bromine bonds on an aromatic ring are generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolytic degradation is not expected to be a significant initial transformation pathway for 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid compared to photolysis or biodegradation.

Biotransformation Mechanisms by Microorganisms (Environmental Context)

Microbial degradation is a key process determining the environmental fate of many organic pollutants. nih.gov Bacteria have evolved diverse enzymatic strategies to break down halogenated aromatic compounds. nih.govbohrium.com While no specific studies exist for 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid, the established mechanisms for similar molecules provide a clear framework.

Key microbial dehalogenation mechanisms include:

Oxidative Dehalogenation: Catalyzed by monooxygenase or dioxygenase enzymes, this process incorporates one or two hydroxyl groups from molecular oxygen onto the aromatic ring, which destabilizes the carbon-halogen bond and leads to its removal. nih.gov This is a common initial step in the aerobic degradation of halogenated aromatics.

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen atom with a hydroxyl group derived from a water molecule. nih.gov It is a known pathway in the degradation of compounds like 4-chlorobenzoate. nih.gov

Reductive Dehalogenation: Under anaerobic conditions, some bacteria can use halogenated compounds as electron acceptors, removing a halogen atom and replacing it with hydrogen. oup.comnih.gov This process, known as dehalorespiration, is critical for the degradation of chlorinated and brominated compounds in sediments and contaminated groundwater. oup.comnih.govmdpi.com

Following dehalogenation, the resulting hydroxybenzoic acid intermediate would likely be further metabolized via ring-cleavage dioxygenases, ultimately funneling the breakdown products into central metabolic pathways like the tricarboxylic acid (TCA) cycle. The presence of multiple bromine atoms on 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid may make it more recalcitrant to microbial attack compared to mono- or di-halogenated analogs.

Mechanistic Insights into Catalytic Transformations utilizing 2,3,4,5-Tetrabromo-6-hydroxybenzoic Acid or its Derivatives

The carboxylic acid group is a versatile functional group for various catalytic transformations. While no studies specifically report the use of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid as a substrate or catalyst, its reactivity can be inferred from general benzoic acid chemistry.

The carboxyl group can undergo several transformations:

Reduction: The carboxylic acid can be reduced to a primary alcohol (a brominated dihydroxybenzyl alcohol) or, under harsher conditions, fully deoxygenated. Catalytic hydrogenation of benzoic acid using ruthenium (Ru) or rhodium (Rh) catalysts can yield either benzyl (B1604629) alcohol or cyclohexanecarboxylic acid, depending on the catalyst and reaction conditions. nih.govresearchgate.net

Decarboxylation: The removal of the carboxyl group as CO2 can occur, often at high temperatures or with a suitable catalyst, to yield a polybrominated phenol. wikipedia.org

Esterification and Amidation: Like any carboxylic acid, it can be converted to esters or amides through reactions with alcohols or amines, respectively. wikipedia.org

Halogenation/Borylation: Modern metallaphotoredox catalysis has enabled the decarboxylative halogenation or borylation of aryl carboxylic acids, providing new synthetic routes. nih.gov

The four electron-withdrawing bromine atoms on the aromatic ring would significantly impact the reactivity of both the ring and the carboxyl group. They would make the carboxyl proton more acidic and could influence the regioselectivity of reactions. Furthermore, the bulky nature of the bromine atoms could provide steric hindrance, affecting how the molecule interacts with catalytic surfaces or enzyme active sites.

Advanced Analytical Methodologies for the Detection and Quantification of 2,3,4,5 Tetrabromo 6 Hydroxybenzoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for the separation of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid from impurities, reaction byproducts, and complex sample matrices. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally sensitive compounds like 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid. mdpi.com Method development focuses on optimizing the separation efficiency and peak resolution.

Reversed-phase HPLC is the most common mode used for this type of polar aromatic acid. helixchrom.com The separation is typically achieved on a C18 or a polar-embedded stationary phase, which provides good retention and selectivity for polar analytes. nih.govunipi.it The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often acidified with formic acid or phosphoric acid to ensure the carboxylic acid and phenolic groups remain in their protonated state, leading to better peak shape and retention. sielc.comekb.eg

Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the highly retained tetrabrominated compound while also separating it from less substituted and more polar impurities. ekb.eg Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to the absorbance maximum of the compound's aromatic system.

Table 1: Typical HPLC Method Parameters for Analysis of Brominated Hydroxybenzoic Acids

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation of aromatic acids. |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Aqueous component; acid suppresses ionization for better peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the analyte from the column. |

| Elution Mode | Gradient | Allows for separation of compounds with a wide range of polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Column Temperature | 25 - 40 °C | Affects viscosity and retention times; maintained for reproducibility. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

| Detector | UV-Vis or Diode Array Detector (DAD) | Monitors the eluent for the analyte's absorbance. |

| Wavelength | ~210-220 nm or ~280 nm | Wavelength of maximum absorbance for the chromophore. |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass spectra. However, due to the low volatility and high polarity of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid, resulting from its carboxylic acid and hydroxyl functional groups, direct analysis by GC is not feasible. nih.gov A crucial prerequisite is a derivatization step to convert the non-volatile acid into a thermally stable and volatile derivative. nih.gov

Common derivatization strategies include silylation or methylation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the active hydrogens on the carboxyl and hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters. nist.gov This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.

The derivatized sample is then injected into the GC, where it is separated on a low-polarity capillary column (e.g., DB-5MS). The separated derivatives enter the mass spectrometer, which typically operates in Electron Impact (EI) mode to generate a characteristic fragmentation pattern, or in Electron Capture Negative Ionization (ECNI) mode, which provides very high sensitivity for electrophilic compounds like polybrominated aromatics. nih.gov

Table 2: GC-MS Analysis Parameters for Derivatized 2,3,4,5-Tetrabromo-6-hydroxybenzoic Acid

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or Diazomethane | To create a volatile and thermally stable derivative. |

| GC Column | Low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm) | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C at 10°C/min) | To elute compounds with different volatilities over time. |

| Ionization Mode | Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) | EI provides structural information via fragmentation; ECNI offers high sensitivity for halogenated compounds. nih.gov |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

Hyphenated Techniques for Complex Mixture Analysis

For analyzing 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid in complex matrices, such as environmental samples, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of polar pollutants in environmental samples. mdpi.com This technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for detecting minute quantities of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid in water, soil, or biological tissues. nih.govresearchgate.net

The compound is first separated using reversed-phase HPLC under conditions similar to those described previously. The eluent from the HPLC column is directed into an electrospray ionization (ESI) source, typically operated in negative ion mode (ESI-). In this mode, the acidic protons of the carboxylic and phenolic groups are readily lost, forming the deprotonated molecular ion [M-H]⁻.

This precursor ion is then selected in the first quadrupole of the mass spectrometer and fragmented by collision-induced dissociation (CID). Specific product ions, which are characteristic fragments of the parent molecule, are then monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels while minimizing matrix interference. nih.gov

Table 3: Illustrative LC-MS/MS Parameters for Trace Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | Reversed-Phase HPLC (as in Table 1) | Separation of the target analyte from matrix components. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Generates the [M-H]⁻ precursor ion suitable for mass analysis. |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Precursor Ion | [M-H]⁻ | The deprotonated molecular ion of the analyte. |

| Product Ions | Characteristic fragments (e.g., loss of CO₂, Br⁻) | Specific fragments used for confirmation and quantification. |

| Collision Gas | Argon or Nitrogen | Used to induce fragmentation of the precursor ion. |

Spectroscopic Analytical Methods for In Situ Monitoring of Reactions

Spectroscopic methods are powerful tools for real-time, in situ monitoring of chemical reactions involving 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid without the need for sample extraction or separation.

UV-Vis spectrophotometry is a straightforward and effective technique for studying reaction kinetics. nih.gov It relies on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid, with its aromatic ring, possesses strong chromophores that absorb light in the UV region of the electromagnetic spectrum.

To monitor a reaction, such as its degradation or formation, the absorbance is measured over time at a wavelength where the analyte absorbs strongly, but other reactants or products have minimal absorbance. thermofisher.com For phenolic compounds, this is often in the 270-300 nm range. nih.gov By plotting the change in absorbance versus time, the reaction rate can be determined. nih.gov This data allows for the calculation of key kinetic parameters, such as the rate constant (k), which describes the speed of the reaction. This method is particularly useful for studying photodegradation or oxidation processes where the aromatic system of the molecule is altered or destroyed, leading to a significant change in its UV-Vis spectrum. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid |

| Acetonitrile |

| Argon |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Diazomethane |

| Formic acid |

| Helium |

| Methanol |

| Nitrogen |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the detection and quantification of various organic pollutants, owing to their inherent advantages of high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization and on-site analysis. While specific studies on the electrochemical behavior of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid are not extensively documented in publicly available literature, the electrochemical properties of structurally analogous compounds, particularly polybrominated phenols and hydroxybenzoic acid derivatives, provide a strong basis for predicting its electrochemical activity and for the development of suitable analytical methodologies.

The electrochemical detection of such compounds typically relies on the oxidation of the phenolic hydroxyl group. The presence of multiple electron-withdrawing bromine atoms on the aromatic ring is expected to influence the oxidation potential, generally making it higher than that of the non-brominated parent compound. The carboxylic acid group, also being electron-withdrawing, will further impact the electronic environment of the molecule.